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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B1667505

Executive Summary: Brasofensine (NS-2214) is a potent phenyltropane-based monoamine
reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and
serotonin (SERT) transporters. Investigated for the treatment of Parkinson's disease (PD), it
demonstrated the ability to increase synaptic concentrations of these key neurotransmitters,
offering a potential symptomatic treatment for motor deficits. Preclinical studies in rodent and
primate models of Parkinson's showed that Brasofensine could reverse akinesia and improve
motor function, notably without inducing the dyskinesias often associated with long-term
levodopa therapy.[1] Despite promising early results, its clinical development was discontinued.
[2] This guide provides a technical overview of Brasofensine's pharmacological profile,
mechanism of action, and the experimental protocols used in its evaluation, intended for
researchers in neuropharmacology and drug development.

Mechanism of Action

Brasofensine functions as a triple reuptake inhibitor. By binding to and blocking DAT, NET, and
SERT on presynaptic neurons, it prevents the reabsorption of dopamine, norepinephrine, and
serotonin from the synaptic cleft.[2] This leads to an elevated and prolonged presence of these
neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. In Parkinson's
disease, the primary deficit is the loss of dopaminergic neurons in the substantia nigra, leading
to reduced dopamine levels in the striatum. Brasofensine's primary therapeutic effect is
hypothesized to stem from its potent inhibition of DAT, which compensates for the reduced
dopamine release by increasing the synaptic residency time of the available dopamine.
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Caption: Mechanism of Brasofensine as a triple reuptake inhibitor.
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Pharmacological Profile

Brasofensine's primary pharmacological characteristic is its potent inhibition of monoamine
transporters. The following tables summarize the available quantitative data from in vitro and in
vivo studies.

Table 1: In Vitro Monoamine Transporter Inhibition

Transporter .
Assay Method Preparation ICs0 (UM) Reference
Target
) Reuptake Striatal
Dopamine (DAT) o 0.003 [3]
Inhibition Synaptosomes
Norepinephrine Reuptake Hippocampal
Pinep p PP P 0.0013 [3]
(NET) Inhibition Synaptosomes
Serotonin Reuptake Cortical
o 0.013 [3]
(SERT) Inhibition Synaptosomes

Table 2: Clinical Pharmacokinetics (Single Oral Dose in PD Patients)

Dose (mg) Cmax (ng/mL) Tmax (hours)
0.5 0.35 4
1.0 0.82 4
2.0 2.14 4
4.0 3.27 4

Data from a study in patients
with moderate Parkinson's
disease receiving

levodopa/carbidopa.[4]

Preclinical and Clinical Efficacy
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Animal Models: In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common
marmoset model of Parkinson's disease, oral administration of Brasofensine (0.25-2.5 mg/kg)
led to a dose-dependent and long-lasting increase in locomotor activity and a reduction in
disability scores.[1] Crucially, in marmosets previously primed with levodopa to exhibit
dyskinesia, Brasofensine effectively reversed akinesia without inducing dyskinetic movements
or stereotypy.[1] This suggests a key advantage over traditional levodopa therapy.

Clinical Trials: Phase | and Il clinical trials were conducted for Brasofensine.[2][5] In a study
involving patients with moderate Parkinson's disease already on levodopa/carbidopa, single
oral doses of up to 4 mg were found to be safe and well-tolerated.[4] However, based on the
motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), no
significant change in patient disability was observed at the tested single doses.[4] Development
was ultimately halted, with the company citing financial constraints related to further regulatory
requirements and a decision to prioritize another compound.[2][5]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the developing institutions. However, based
on published literature, the methodologies can be summarized as follows.

A. Monoamine Transporter Binding/Uptake Assays
This protocol assesses the ability of a compound to inhibit the reuptake of neurotransmitters.

o Preparation of Synaptosomes: Brain regions rich in the target transporter (e.g., striatum for
DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.[3] The tissue is
homogenized in a buffered solution and centrifuged to isolate synaptosomes, which are
resealed presynaptic nerve terminals containing transporters.

 Incubation: Synaptosomes are suspended in a buffer and pre-incubated with various
concentrations of the test compound (e.g., Brasofensine) for a short period (e.g., 10
minutes).[6]

e Initiation of Uptake: A radiolabeled monoamine ([3H]-dopamine, [H]-norepinephrine, or [3H]-
serotonin) is added to the mixture to initiate uptake by the transporters.[6]
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o Termination and Separation: After a defined uptake period (e.g., 10 minutes), the reaction is
terminated. Synaptosomes are rapidly separated from the buffer, often by centrifugation
through a layer of silicone oil.[6]

e Quantification: The radioactivity within the synaptosome pellet is measured using liquid
scintillation counting. Non-specific uptake is determined in the presence of a high
concentration of a known selective inhibitor (e.g., mazindol for DAT).[6]

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
uptake (ICso) is calculated by fitting the data to a sigmoidal dose-response curve.[6]
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Caption: Workflow for an in vitro monoamine reuptake inhibition assay.
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B. In Vivo Microdialysis in Animal Models

This technique measures the levels of neurotransmitters in the extracellular fluid of specific
brain regions in a living animal.[7][8]

+ Animal Model Creation: A Parkinsonian model is induced, commonly using neurotoxins like
6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons.[7]
[9] For example, a unilateral injection of 6-OHDA into the medial forebrain bundle of a rat
creates a hemiparkinsonian model.[9][10]

o Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the
target brain region (e.g., striatum) of the anesthetized animal. The animal is allowed to
recover for several days.[11]

e Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is
inserted through the guide cannula. The probe is continuously perfused with artificial
cerebrospinal fluid (aCSF) at a slow, constant rate.[11]

o Baseline Collection: After a habituation period, dialysate samples are collected at regular
intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine
levels.[11]

o Drug Administration: Brasofensine is administered (e.g., orally or via intraperitoneal
injection).[1]

o Post-Treatment Collection: Dialysate collection continues for several hours to monitor the
drug-induced changes in neurotransmitter concentrations over time.[12]

o Sample Analysis: The concentration of dopamine and its metabolites in the dialysate
samples is quantified using high-performance liquid chromatography (HPLC) with
electrochemical detection.[7]

o Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage
change from the baseline average.

C. Behavioral Assessment in Animal Models
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Behavioral tests are used to assess the functional effects of the compound on motor
symptoms.

e Model: The 6-OHDA unilateral lesion rat model is commonly used.[9][13] These animals
exhibit motor asymmetry.

e Drug-Induced Rotational Behavior: After administration of a dopaminergic agent (like
Brasofensine), the animal will rotate. The direction and rate of rotation (full turns per minute)
are recorded. This test is highly sensitive to dopamine agonists and reuptake inhibitors.[9]

o Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams.
The system automatically records parameters such as distance traveled, speed, and rearing
frequency over a set period after drug administration.[1]

» Disability/Akinesia Scoring: In primate models (e.g., MPTP-treated marmosets), motor
disability is often assessed using a standardized rating scale that scores aspects like
posture, movement, and alertness.[1] Observers, blinded to the treatment, score the animals
at various time points post-drug administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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